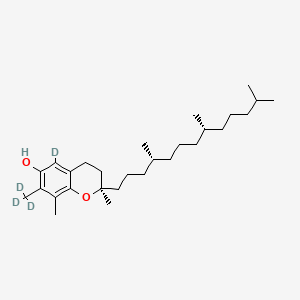
gamma-Tocopherol-d4 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Tocopherol-d4 (major) is a deuterated form of gamma-tocopherol, a member of the vitamin E family. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of gamma-Tocopherol-d4 is C28H44D4O2, and it has a molecular weight of 420.7 . This compound is primarily used as a reference material in analytical chemistry and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-Tocopherol-d4 can be synthesized through the hydrogenation of gamma-tocopherol using deuterium gas. The process involves the replacement of hydrogen atoms with deuterium atoms in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of gamma-Tocopherol-d4 involves large-scale hydrogenation processes using specialized equipment to ensure the efficient incorporation of deuterium atoms. The process is optimized to achieve high yields and purity of the final product. The use of deuterium gas and catalysts is carefully controlled to maintain the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Tocopherol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Oxidation: Gamma-Tocopherol-d4 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gamma-Tocopherol-d4.
Wissenschaftliche Forschungsanwendungen
Gamma-Tocopherol-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of tocopherols in biological samples.
Biochemistry: Employed in studies of vitamin E metabolism and its role in cellular processes.
Industry: Utilized in the development of food and cosmetic products to enhance their stability and shelf life.
Wirkmechanismus
Gamma-Tocopherol-d4 exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, neutralizing reactive oxygen and nitrogen species. The compound’s mechanism involves the donation of hydrogen atoms (or deuterium atoms in this case) to free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include lipid membranes, proteins, and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Gamma-Tocopherol-d4 is compared with other tocopherols and tocotrienols, which are also members of the vitamin E family. Similar compounds include:
Alpha-Tocopherol: Known for its high vitamin E activity and antioxidant properties.
Beta-Tocopherol: Similar to alpha-tocopherol but with slightly different methyl group positions.
Delta-Tocopherol: Exhibits strong antioxidant activity and is often studied for its potential health benefits.
Tocotrienols: Differ from tocopherols by having an unsaturated side chain, which enhances their antioxidant properties
Gamma-Tocopherol-d4 is unique due to its deuterium labeling, which makes it a valuable tool in research for tracing metabolic pathways and studying the dynamics of vitamin E in biological systems .
Eigenschaften
Molekularformel |
C28H48O2 |
|---|---|
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
(2R)-5-deuterio-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i5D3,19D |
InChI-Schlüssel |
QUEDXNHFTDJVIY-HYPXHKDHSA-N |
Isomerische SMILES |
[2H]C1=C2CC[C@@](OC2=C(C(=C1O)C([2H])([2H])[2H])C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


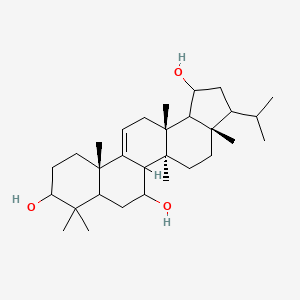
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)

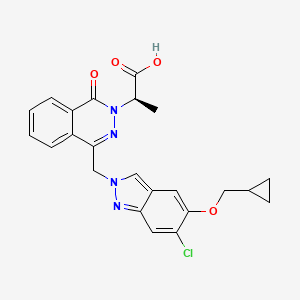
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
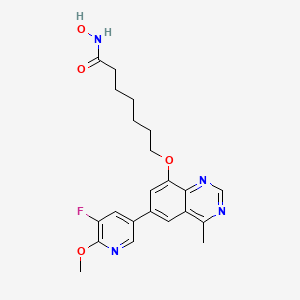
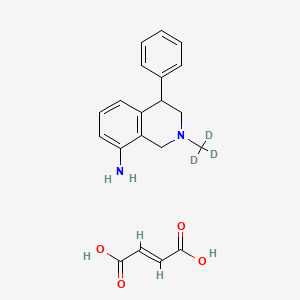
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

